Product packaging for L-HISTIDINE:HCL:H2O (<5% D) (13C6,15N3)(Cat. No.:)

L-HISTIDINE:HCL:H2O (<5% D) (13C6,15N3)

Cat. No.: B1580089
M. Wt: 218.57
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Chemical Properties of L-Histidine Hydrochloride Monohydrate

L-Histidine hydrochloride monohydrate exhibits distinctive chemical properties that make it particularly suitable for isotopic labeling applications. The base compound possesses the molecular formula C₆H₉N₃O₂ - HCl - H₂O, with a molecular weight of 209.63 grams per mole in its natural abundance form. The structure incorporates an imidazole ring system attached to a standard amino acid backbone, providing multiple sites for isotopic substitution. The compound exists as a stable crystalline powder under standard conditions, demonstrating excellent solubility in water with reported solubility exceeding 100 milligrams per milliliter. The melting point of the compound occurs at 254 degrees Celsius with decomposition, indicating substantial thermal stability that facilitates handling and storage.

The stereochemistry of L-histidine hydrochloride monohydrate follows the standard L-configuration common to naturally occurring amino acids, with the amino group oriented in the S-configuration when viewed according to Cahn-Ingold-Prelog priority rules. The optical rotation of the compound measures +9.5 degrees ± 1 degree when dissolved in 6 Normal hydrochloric acid at a concentration of 1 gram per 100 milliliters. The compound exhibits multiple ionizable groups with distinct pKa values: the carboxyl group (pKa 1.80), the amino group (pKa 9.33), and the imidazole group (pKa 6.04). This ionization behavior creates a zwitterionic species at physiological pH, with the imidazole group existing in equilibrium between charged and uncharged states depending on the local environment.

The hydrochloride salt formation enhances the stability and handling characteristics of the compound compared to the free amino acid form. The presence of the monohydrate indicates incorporation of one molecule of water into the crystal lattice structure, contributing to the overall stability and predictable behavior during synthesis and purification procedures. Storage recommendations specify room temperature conditions with protection from light and moisture to maintain chemical integrity over extended periods. The compound demonstrates compatibility with standard laboratory solvents including water and ethanol, facilitating incorporation into various analytical methodologies.

Principles of Stable Isotope Labeling in Amino Acid Chemistry

Stable isotope labeling in amino acid chemistry operates on the fundamental principle of replacing naturally abundant light isotopes with their heavier stable counterparts while preserving all chemical and biological properties of the original molecule. The most commonly employed stable isotopes for amino acid labeling include carbon-13, nitrogen-15, deuterium, and oxygen-18, each offering distinct advantages for specific analytical applications. Carbon-13 labeling provides the most versatile approach due to the ubiquitous presence of carbon atoms throughout amino acid structures, allowing for comprehensive isotopic enrichment with minimal perturbation of chemical behavior. Nitrogen-15 labeling proves particularly valuable for amino acids containing multiple nitrogen atoms, as the mass shift provides clear discrimination in mass spectrometric analysis while maintaining biological activity.

The production of stable isotope-labeled amino acids employs both chemical synthesis and biological production methodologies. Chemical synthesis approaches offer precise control over labeling patterns, enabling site-specific isotopic incorporation or uniform labeling throughout the molecule. These methods typically involve building the entire amino acid structure from isotopically enriched precursors, requiring sophisticated synthetic chemistry expertise and specialized equipment. The synthesis of carbon-13 labeled histidine, for example, has been accomplished through routes involving carbon-13 thiocyanate as a starting material, ultimately yielding products with 99% isotopic incorporation. Biological production methods leverage the metabolic machinery of microorganisms grown on isotopically enriched media to incorporate stable isotopes through normal biosynthetic pathways.

The degree of isotopic enrichment represents a critical parameter in stable isotope labeling, typically expressed as atom percent enrichment above natural abundance levels. Commercial stable isotope-labeled amino acids commonly achieve enrichment levels ranging from 95% to greater than 99% atom percent for individual isotopes. Multiple isotope labeling, incorporating both carbon-13 and nitrogen-15 simultaneously, requires careful optimization of synthetic routes to maintain high enrichment levels for all targeted positions. The isotopic purity directly impacts the analytical performance of the labeled compound, with higher enrichment levels providing better signal-to-noise ratios and improved quantitative accuracy in mass spectrometric applications.

Quality control procedures for stable isotope-labeled amino acids involve comprehensive characterization using nuclear magnetic resonance spectroscopy and mass spectrometry to verify isotopic incorporation and chemical purity. The analytical specifications typically include isotopic enrichment levels, chemical purity, optical purity, and the absence of isotopic scrambling or unwanted side reactions. Storage stability studies demonstrate that properly prepared stable isotope-labeled amino acids maintain their isotopic integrity and chemical properties for extended periods when stored under appropriate conditions.

Significance of Carbon-13 and Nitrogen-15 Isotopic Enrichment

The incorporation of carbon-13 and nitrogen-15 isotopes into L-histidine hydrochloride monohydrate creates a compound with exceptional analytical capabilities for advanced biochemical research applications. Carbon-13 labeling at all six carbon positions results in a mass shift of six atomic mass units, while nitrogen-15 labeling at all three nitrogen positions contributes an additional three atomic mass units, producing a total mass shift of nine units compared to the natural abundance compound. This substantial mass difference enables precise discrimination in mass spectrometric analysis even in complex biological matrices containing high concentrations of unlabeled histidine. The combination of carbon-13 and nitrogen-15 labeling provides redundant analytical signals that enhance the reliability and accuracy of quantitative measurements.

The specific isotopic enrichment pattern in L-Histidine hydrochloride monohydrate with carbon-13 and nitrogen-15 creates unique spectroscopic properties that prove invaluable for nuclear magnetic resonance applications. Carbon-13 nuclear magnetic resonance spectroscopy benefits from the enhanced signal intensity provided by isotopic enrichment, enabling detailed structural analysis and dynamic studies of histidine-containing systems. The nitrogen-15 labeling facilitates specialized nuclear magnetic resonance experiments that probe nitrogen environments and interactions, providing insights into hydrogen bonding patterns and conformational dynamics. The combination of both isotopic labels enables multidimensional nuclear magnetic resonance experiments that correlate carbon and nitrogen signals, yielding comprehensive structural information.

Isotopic Label Natural Abundance (%) Enrichment Level (%) Mass Contribution Analytical Application
Carbon-13 1.1 97-99 +6 amu Nuclear Magnetic Resonance, Mass Spectrometry
Nitrogen-15 0.4 97-99 +3 amu Nitrogen Nuclear Magnetic Resonance, Protein Labeling
Combined C₆N₃ - 97-99 +9 amu Proteomics, Metabolomics, Quantitative Analysis

The analytical significance of this isotopic enrichment pattern extends to metabolomics applications where the labeled histidine serves as an internal standard for accurate quantification of histidine levels in biological samples. Stable isotope dilution mass spectrometry utilizing carbon-13 and nitrogen-15 labeled histidine provides exceptional precision and accuracy for clinical diagnostic applications. The isotopic labels remain stable throughout all analytical procedures, ensuring reliable quantification without concerns about isotopic exchange or degradation. Research applications in protein dynamics studies benefit from the ability to selectively label histidine residues within proteins, enabling tracking of protein turnover rates and metabolic flux measurements.

Research Application Isotopic Requirement Analytical Advantage Typical Enrichment
Protein Quantification C₆N₃ labeling Mass shift discrimination >97% both isotopes
Metabolic Flux Analysis Uniform C₆ labeling Pathway tracing >99% carbon-13
Nuclear Magnetic Resonance Structural Studies C₆N₃ labeling Enhanced sensitivity >95% both isotopes
Clinical Diagnostics C₆N₃ labeling Internal standard precision >97% both isotopes

The commercial availability of L-Histidine hydrochloride monohydrate with carbon-13 and nitrogen-15 enrichment has enabled widespread adoption across multiple research disciplines. Current market offerings provide isotopic enrichment levels consistently exceeding 97% for both carbon and nitrogen components, with chemical purity specifications typically greater than 95%. The molecular weight of the fully labeled compound measures 218.57 grams per mole, representing a significant increase from the natural abundance version due to the incorporation of heavier isotopes. Manufacturing specifications ensure minimal deuterium content (less than 5%) to prevent interference with hydrogen-sensitive analytical methods. Quality control procedures verify isotopic incorporation through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring consistent performance across different production batches.

Properties

Molecular Weight

218.57

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biomolecular NMR Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy : The isotopic labeling of L-Histidine allows for enhanced resolution in NMR spectroscopy, making it a valuable tool for studying the structure and dynamics of proteins and other biological macromolecules. The presence of carbon-13 (13C^{13}C) and nitrogen-15 (15N^{15}N) isotopes improves the sensitivity and specificity of NMR experiments, enabling researchers to probe interactions at the atomic level .

Metabolomics

Metabolic Pathway Analysis : L-Histidine·HCl·H₂O is used as a tracer in metabolic studies to understand histidine metabolism and its role in various biochemical pathways. By tracking the incorporation of labeled histidine into metabolic products, researchers can elucidate metabolic fluxes and identify potential biomarkers for diseases .

Proteomics

Protein Labeling and Quantification : In proteomics, this compound serves as a standard for mass spectrometry (MS)-based applications. The isotopically labeled histidine can be incorporated into proteins during expression, allowing for quantitative analysis of protein levels and dynamics under different experimental conditions .

Pharmaceutical Research

Drug Development : The compound's isotopic labeling is beneficial in drug formulation studies, particularly in understanding the pharmacokinetics of histidine-containing drugs. It aids in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds .

Cell Culture Applications

Nutritional Supplementation : L-Histidine is often included in cell culture media to support cell growth and metabolism. Its hydrochloride form ensures better solubility and stability in aqueous solutions, making it suitable for various biomanufacturing processes .

Case Studies

Study Title Application Findings
"NMR Spectroscopy of Protein Dynamics"Biomolecular NMRDemonstrated enhanced resolution in protein structure determination using 13C^{13}C-labeled histidine .
"Metabolic Flux Analysis Using Isotope Tracers"MetabolomicsIdentified key metabolic pathways involving histidine in cancer cells .
"Quantitative Proteomics with Isotope Labeling"ProteomicsShowed the effectiveness of 15N^{15}N-labeled histidine for accurate protein quantification in complex mixtures .

Comparison with Similar Compounds

Market and Future Outlook

The global market for L-Histidine:HCl:H2O is projected to grow at 5.15% CAGR (2024–2032), driven by demand in pharmaceuticals (NMR standards) and animal feed . Asia-Pacific dominates due to expanding food and beverage industries .

Preparation Methods

Isotopic Labeling

  • Microbial Fermentation : The most common method involves culturing bacteria or yeast in media containing $$^{13}C$$-labeled glucose and $$^{15}N$$-labeled ammonium salts. The microorganisms incorporate these isotopes into amino acids during biosynthesis.
  • Chemical Synthesis : Alternatively, multi-step organic synthesis can be used to assemble the histidine molecule with isotopic labels at specific positions, though this is more complex and less common for large-scale production.

Conversion to Hydrochloride Monohydrate

  • The labeled L-histidine is dissolved in water.
  • Hydrochloric acid is added to form the hydrochloride salt.
  • The solution is concentrated and cooled to induce crystallization of the monohydrate form.
  • Crystallization conditions are carefully controlled to maintain hydration and minimize deuterium content (<5%).

Purification and Crystallization

  • Solvent System : Recrystallization is typically performed from aqueous ethanol solutions (e.g., 60% aqueous ethanol) or pure water.
  • Decolorization : Activated charcoal (Norite) may be used to remove colored impurities.
  • Crystallization Procedure :
    • Dissolve the crude hydrochloride salt in water.
    • Decolorize with Norite and filter.
    • Evaporate under vacuum to a syrup.
    • Cool to room temperature.
    • Add ethanol slowly with stirring until turbidity appears.
    • Scratch vessel sides to induce crystal formation.
    • Further add ethanol and cool to 0°C overnight.
    • Filter, wash crystals with ethanol, and dry under vacuum.

This process yields high-purity L-histidine hydrochloride monohydrate with isotopic enrichment suitable for analytical and research applications.

Data Summary Table

Parameter Details
Molecular Formula $$^{13}C6 H9 ^{15}N3 O2 \cdot H_2O \cdot HCl$$
Molecular Weight 218.57 g/mol
Isotopic Enrichment $$^{13}C6$$: 97–99%; $$^{15}N3$$: 97–99%
Physical Form White crystalline solid or powder
Purity (HPLC) >95%
Hydration Monohydrate (1 H2O molecule)
Deuterium Content <5% D
Typical Solvents for Crystallization Water, 60% aqueous ethanol
Storage Conditions Store at room temperature away from light and moisture or at -20°C for stability
Common Uses Biomolecular NMR, metabolomics, proteomics, pharmaceutical reference standards

Research Findings and Notes on Preparation

  • The isotopic labeling allows detailed NMR studies of protein structure and dynamics by providing enhanced spectral resolution and sensitivity.
  • The monohydrate hydrochloride salt form is preferred for its stability and solubility characteristics.
  • Purification by recrystallization ensures removal of unlabeled impurities and side products, critical for analytical applications.
  • The low deuterium content (<5%) is important to reduce interference in proton NMR spectra.
  • The compound is typically shipped and stored under conditions that preserve isotopic integrity and chemical purity.

Q & A

Q. How is L-HISTIDINE:HCL:H2O (<5% D) (13C6,15N3) synthesized, and what methods ensure isotopic purity?

The compound is synthesized via fermentation using Escherichia coli strains engineered for stable isotope incorporation (e.g., 13C6 and 15N3). Post-synthesis, purification involves high-performance liquid chromatography (HPLC) and recrystallization to achieve >97% isotopic purity. Isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for verifying isotopic purity and structural integrity?

  • Mass spectrometry (MS): Quantifies 13C and 15N enrichment levels and detects isotopic impurities (<5% D).
  • 13C/15N NMR: Confirms site-specific isotopic labeling and resolves structural anomalies (e.g., deuteration at unintended positions).
  • Elemental analysis: Validates molecular formula consistency (e.g., 13C6H12Cl(15N)3O3) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Lyophilized forms are preferred for long-term stability .

Q. What is the role of L-HISTIDINE:HCL:H2O (<5% D) in cell culture media formulations?

At concentrations of ~42 mg/L, it serves as a buffering agent and metal chelator in cell culture media, supporting pH stability and nutrient uptake. Isotopic labeling enables real-time tracking of histidine metabolism in cell viability assays .

Advanced Research Questions

Q. How can isotopic impurities (<5% D) impact metabolic flux analysis, and how are these controlled experimentally?

Deuteration at non-target positions may skew metabolic pathway quantification. Mitigation strategies include:

  • Isotopic dilution assays: Calibrate MS data using unlabeled internal standards.
  • Spectral deconvolution: Separate isotopic peaks in NMR or MS datasets .

Q. What experimental designs are critical for resolving spectral overlaps in 13C/15N-labeled histidine NMR studies?

Use ultrafast magic-angle spinning (MAS) NMR (e.g., 60 kHz) combined with selective excitation sequences (e.g., DANTE pulses) to isolate proton resonances (e.g., H5, H8, H9) and assign site-specific isotopic effects .

Q. How does 13C6/15N3 labeling affect kinetic isotope effect (KIE) studies in enzyme-catalyzed reactions?

Heavy isotopes alter bond vibration energies, potentially reducing reaction rates. Control experiments using unlabeled histidine are essential to isolate KIE contributions. Data interpretation requires quantum mechanical modeling to account for isotopic mass differences .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices (e.g., plasma or tissue)?

  • Liquid chromatography-tandem MS (LC-MS/MS): Optimize mobile phases (e.g., 0.1% formic acid) to enhance ionization.
  • Isotope dilution: Use 15N3-labeled internal standards to correct for matrix effects .

Q. How can researchers address cross-talk between 13C6 and 15N3 labels in multi-isotope tracer studies?

Implement parallel reaction monitoring (PRM) in MS to distinguish fragmentation patterns. For NMR, use 13C-15N heteronuclear correlation spectroscopy (HETCOR) to decouple overlapping signals .

Q. What safety protocols are critical when handling endotoxin-contaminated batches of this compound?

  • Personal protective equipment (PPE): Use N95 masks and fume hoods to minimize endotoxin inhalation.
  • Endotoxin testing: Apply Limulus amebocyte lysate (LAL) assays to validate batches for cell culture use .

Methodological Notes

  • Data contradiction analysis: Discrepancies in isotopic purity claims (e.g., 97% vs. 99%) may arise from vendor-specific QC protocols. Cross-validate using independent analytical platforms .
  • Experimental validation: Always include unlabeled controls to differentiate isotopic effects from experimental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.